caesalpinin F

Descripción

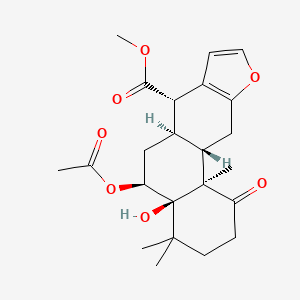

Structure

3D Structure

Propiedades

Fórmula molecular |

C23H30O7 |

|---|---|

Peso molecular |

418.5 g/mol |

Nombre IUPAC |

methyl (4aR,5S,6aR,7S,11aS,11bR)-5-acetyloxy-4a-hydroxy-4,4,11b-trimethyl-1-oxo-2,3,5,6,6a,7,11,11a-octahydronaphtho[2,1-f][1]benzofuran-7-carboxylate |

InChI |

InChI=1S/C23H30O7/c1-12(24)30-18-10-14-15(11-16-13(7-9-29-16)19(14)20(26)28-5)22(4)17(25)6-8-21(2,3)23(18,22)27/h7,9,14-15,18-19,27H,6,8,10-11H2,1-5H3/t14-,15+,18+,19-,22+,23-/m1/s1 |

Clave InChI |

FGVVZVPAVGZHMX-SHLUOHGRSA-N |

SMILES isomérico |

CC(=O)O[C@H]1C[C@@H]2[C@H](CC3=C([C@H]2C(=O)OC)C=CO3)[C@@]4([C@@]1(C(CCC4=O)(C)C)O)C |

SMILES canónico |

CC(=O)OC1CC2C(CC3=C(C2C(=O)OC)C=CO3)C4(C1(C(CCC4=O)(C)C)O)C |

Origen del producto |

United States |

Advanced Methodologies for Isolation and Structural Elucidation of Caesalpinin F

Chromatographic Techniques for Isolation and Purification from Natural Sources

The isolation and purification of caesalpinin F from the complex matrix of plant extracts typically involve a combination of chromatographic methods. These techniques separate compounds based on their differential partitioning between a stationary phase and a mobile phase.

Preparative and Semi-Preparative High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC), particularly in its preparative and semi-preparative modes, is a crucial technique for obtaining highly pure samples of this compound. This method offers high resolution and efficiency, making it suitable for the final purification steps of natural products. Studies on related cassane diterpenoids from Caesalpinia species have utilized preparative RP-HPLC with solvent systems such as methanol-water gradients to purify compounds from fractions obtained through initial column chromatography. Analytical HPLC is also employed to monitor the separation process and assess the purity of isolated fractions and compounds.

Medium Pressure Liquid Chromatography (MPLC) and Flash Chromatography

Medium Pressure Liquid Chromatography (MPLC) and Flash Chromatography are often used as intermediate purification steps after initial crude extraction and fractionation. These techniques allow for the separation of compounds on a larger scale than analytical HPLC and are effective in reducing the complexity of extracts before further high-resolution separation. MPLC utilizing reversed-phase (RP-18) stationary phases and methanol-water gradients has been documented in the isolation of compounds, including flavonoids and diterpenoids, from Caesalpinia species. Flash chromatography, typically employing silica (B1680970) gel as the stationary phase and eluting with solvent gradients of increasing polarity (e.g., petroleum ether-ethyl acetate, dichloromethane-methanol), is widely applied for the initial fractionation of crude extracts.

Countercurrent and High-Speed Countercurrent Chromatography Applications

Countercurrent Chromatography (CCC) and High-Speed Countercurrent Chromatography (HSCCC) are liquid-liquid separation techniques that eliminate the irreversible adsorption of compounds onto a solid support, potentially leading to higher recovery rates. While specific applications to this compound are not extensively detailed in the provided search results, these techniques have been successfully applied to the separation of other natural products, including saponins (B1172615) and homoisoflavonoids, from Caesalpinia species. The principle involves the partitioning of analytes between two immiscible liquid phases, with one phase held stationary by centrifugal force while the other phase is pumped through. This suggests their potential utility in the isolation of this compound, particularly for complex mixtures where traditional solid-phase chromatography might lead to sample loss or degradation.

Spectroscopic and Spectrometric Approaches for Structure Determination

Once isolated, the structure of this compound is determined through comprehensive spectroscopic and spectrometric analysis. These methods provide detailed information about the molecular weight, elemental composition, and the arrangement of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D, e.g., ¹H, ¹³C, DEPT, COSY, HSQC, HMBC, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the structural elucidation of natural products like this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign signals to specific nuclei and determine connectivity and spatial relationships within the molecule.

¹H NMR Spectroscopy: Provides information on the types of protons present, their chemical environments (chemical shift), and their neighboring protons (coupling constants and splitting patterns).

¹³C NMR Spectroscopy: Reveals the different types of carbon atoms in the molecule based on their chemical shifts. DEPT (Distortionless Enhancement by Polarization Transfer) experiments help determine the number of protons attached to each carbon (CH₃, CH₂, CH, or quaternary C).

2D NMR Techniques:

COSY (Correlation Spectroscopy): Shows correlations between protons that are coupled to each other, revealing direct or vicinal proton-proton connectivities.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbon atoms to which they are directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, providing information about longer-range connectivities and helping to build the carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals spatial relationships between protons that are close in space, regardless of whether they are bonded, which is crucial for determining the relative stereochemistry of the molecule.

Studies on cassane diterpenoids from Caesalpinia species routinely utilize these NMR techniques to determine the complete structure and stereochemistry.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the accurate molecular weight and elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion with high precision, the elemental formula can be determined, which is essential for confirming the proposed structure.

HRMS instruments, such as those utilizing time-of-flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FTICR) mass analyzers, provide mass measurements with several decimal places, allowing for the differentiation of compounds with very similar nominal masses.

Furthermore, tandem mass spectrometry (MS/MS) experiments, often performed in conjunction with HRMS (e.g., LC-MS/MS or LC-QTOF-MS/MS), provide fragmentation patterns of the molecular ion. Analyzing these fragmentation pathways yields valuable information about the substructures within the molecule, further aiding in structural confirmation and elucidation. LC-QTOF-MS/MS has been used to identify phytochemicals, including this compound (C₂₃H₃₀O₇), in Caesalpinia bonduc seed extracts, providing information on observed m/z values and retention times.

Table 1 summarizes some of the key analytical techniques and their applications in the study of this compound and related compounds.

| Technique | Application | Relevant Information from Search Results |

| Column Chromatography (Silica gel, Sephadex) | Initial fractionation of crude extracts | Used for separation of Caesalpinia diterpenoids. |

| MPLC | Intermediate purification of fractions | Used with RP-18 for Caesalpinia compounds. |

| Flash Chromatography | Intermediate purification of fractions | Used with silica gel for Caesalpinia extracts. |

| Preparative/Semi-Preparative HPLC | Final purification to obtain pure compounds | Used for purification of Caesalpinia diterpenoids, including RP-HPLC with MeOH-H₂O. |

| Analytical HPLC | Monitoring separation, purity assessment | Used for analysis of Caesalpinia extracts and fractions. |

| CCC/HSCCC | Liquid-liquid separation without solid support | Applied to other Caesalpinia natural products (saponins, homoisoflavonoids); potential for diterpenoids. |

| ¹H NMR | Elucidation of proton environment and connectivity | Routinely used for Caesalpinia diterpenoid structure determination. |

| ¹³C NMR (including DEPT) | Elucidation of carbon skeleton and type | Routinely used for Caesalpinia diterpenoid structure determination. |

| 2D NMR (COSY, HSQC, HMBC, NOESY) | Determination of connectivity and spatial relationships | Essential for complete structure and stereochemistry of Caesalpinia diterpenoids. |

| ESI-MS | Molecular weight information | Used in conjunction with chromatography for analysis of Caesalpinia compounds. |

| HRMS (including HRESIMS, LC-QTOF-MS/MS) | Accurate molecular weight, elemental composition, fragmentation analysis | Used for elemental formula determination and identification of Caesalpinia diterpenoids including this compound (C₂₃H₃₀O₇). |

Table 1: Summary of Analytical Techniques Used in the Study of this compound and Related Compounds

The combination of these advanced chromatographic and spectroscopic techniques is essential for the successful isolation, purification, and definitive structural elucidation of this compound from natural sources.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by analyzing its vibrational modes tanta.edu.eggelest.com. When a molecule absorbs IR radiation, it causes changes in its vibrational and rotational energy levels. Specific functional groups within a molecule absorb IR radiation at characteristic frequencies, leading to distinct peaks in the IR spectrum tanta.edu.eggelest.comresearchgate.net. The position, intensity, and shape of these peaks provide information about the types of bonds and functional groups present, such as hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C) tanta.edu.egacs.org.

For cassane-type diterpenoids like this compound, IR spectroscopy can indicate the presence of key functional groups. For instance, the presence of hydroxyl and ester carbonyl groups has been indicated by IR absorptions at specific wavenumbers in related caesalpinin compounds acs.org.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is used to detect the presence of chromophores within a molecule. Chromophores are structural features that absorb light in the UV or visible regions of the electromagnetic spectrum, typically involving π electron systems or non-bonding electrons ijrpr.com. When a molecule absorbs UV-Vis light, it undergoes electronic transitions ijrpr.com. The UV-Vis spectrum shows absorption bands at specific wavelengths, the positions and intensities of which are characteristic of the chromophores present ijrpr.com.

UV-Vis spectroscopy has been applied in the characterization of compounds from Caesalpinia species researchgate.netnih.govresearchgate.netscielo.br. While specific UV-Vis data for this compound are not extensively detailed in the provided snippets, UV-Vis analysis is a standard step in the structural characterization of natural products to gain insights into the presence of conjugated systems, aromatic rings, or other chromophores within the molecule researchgate.netnih.govresearchgate.net.

X-ray Crystallography and Circular Dichroism (CD) for Absolute Configuration Assignment

Determining the absolute configuration of a chiral molecule like this compound is crucial for a complete structural description. X-ray crystallography and Circular Dichroism (CD) spectroscopy are powerful techniques employed for this purpose researchgate.netnih.govresearchgate.net.

X-ray crystallography provides a three-dimensional structure of a molecule in its crystalline state by analyzing the diffraction pattern produced when X-rays interact with the electron cloud of the atoms in the crystal uni-siegen.dewordpress.comresearchgate.netbioscience.fi. This technique can unequivocally determine the bond lengths, bond angles, and relative and absolute stereochemistry of a molecule, provided that suitable single crystals can be obtained uni-siegen.dewordpress.com. X-ray crystallography has been successfully used to confirm the structures and absolute configurations of cassane diterpenoids isolated from Caesalpinia species nih.govresearchgate.net.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral substance researchgate.netresearchgate.netlbl.govcore.ac.uk. CD spectra are particularly sensitive to the stereochemistry and conformation of molecules researchgate.netcore.ac.uk. For complex molecules, experimental CD spectra can be compared with theoretically calculated CD spectra for possible enantiomers to assign the absolute configuration researchgate.netnih.govresearchgate.netnih.gov. This method is particularly useful when single crystals suitable for X-ray crystallography are difficult to obtain researchgate.net. CD spectroscopy, often coupled with quantum chemical computations, has been utilized in the structural determination of cassane derivatives, including the assignment of absolute configurations researchgate.netnih.govresearchgate.netnih.gov.

These advanced spectroscopic methods, in combination with other techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), provide a comprehensive suite of tools for the isolation and detailed structural elucidation of complex natural products like this compound.

Biosynthetic Pathways and Metabolic Engineering of Caesalpinin F

Proposed Biosynthetic Routes to Cassane Diterpenoids and Caesalpinin F

Cassane diterpenoids are characterized by a specific tricyclic skeleton, often with a furan (B31954) or butenolide ring fused to the C-12 and C-13 positions acs.org. The proposed biosynthetic routes to these compounds, including this compound, involve a series of enzymatic transformations starting from the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP). While the precise steps leading specifically to this compound are not fully elucidated, the general pathway for cassane diterpenoids is thought to involve cyclization of GGPP to a pimarane-type intermediate, followed by rearrangements and further modifications such as oxidation, hydroxylation, and cyclization to form the characteristic cassane skeleton and its associated functional groups researchgate.netacs.org. Studies have postulated biosynthetic pathways for different cassane diterpenoids isolated from Caesalpinia species, highlighting the structural diversity that can arise from variations in these enzymatic steps acs.orgnih.gov.

Enzymatic Transformations and Precursor Studies in Caesalpinia Species

Enzymatic transformations play a crucial role in shaping the final structure of cassane diterpenoids. These transformations involve various classes of enzymes, including cyclases, cytochrome P450 monooxygenases, and transferases. Cyclases are responsible for forming the core ring structure from GGPP. Cytochrome P450 enzymes are often involved in hydroxylation and oxidation reactions at specific positions on the cassane skeleton, contributing to the structural diversity observed in these compounds mdpi.com. Transferases may be involved in glycosylation or acylation, further modifying the diterpenoid structure. Precursor studies in Caesalpinia species aim to identify the intermediates in the biosynthetic pathway and the enzymes that catalyze each step. While specific enzymatic studies directly on this compound biosynthesis are limited in the provided search results, research on other cassane diterpenoids in Caesalpinia species provides insights into the types of enzymatic reactions involved in this class of compounds acs.orgresearchgate.net.

Genetic and Molecular Approaches to Biosynthesis Elucidation

Genetic and molecular approaches, such as gene expression analysis of relevant enzymes, are valuable tools for understanding the regulation of secondary metabolite biosynthesis. Transcriptomic studies can identify genes that are highly expressed in tissues where this compound or other cassane diterpenoids are produced, providing candidate genes encoding biosynthetic enzymes mdpi.comresearchgate.net. For example, studies on the biosynthesis of other plant secondary metabolites like flavonoids have utilized transcriptomics and quantitative real-time PCR (qRT-PCR) to identify and validate the expression of genes encoding enzymes in the pathway mdpi.comresearchgate.net. Applying similar approaches to Caesalpinia species known to produce this compound could help identify the specific genes and enzymes involved in its biosynthesis. While the provided search results mention gene identification related to other compounds in Caesalpinia researchgate.net, direct information on genetic studies specifically for this compound biosynthesis is not detailed.

In vitro and Cell Culture Systems for Enhanced Production and Biosynthetic Analysis

In vitro culture systems, including callus and cell suspension cultures, offer alternative approaches for the production of secondary metabolites like this compound and for studying their biosynthesis semanticscholar.orgpjoes.comd-nb.info. These systems can provide a controlled environment for cell growth and metabolite production, independent of seasonal and geographical variations d-nb.info.

Callus and Suspension Culture Optimization

Optimizing callus and suspension culture conditions is crucial for enhancing biomass accumulation and secondary metabolite production pjoes.commdpi.complantcelltechnology.comscielo.br. This involves adjusting various factors, including the type and concentration of plant growth regulators (PGRs), carbon source, nutrient composition of the medium, and environmental conditions such as light and temperature pjoes.commdpi.complantcelltechnology.comscielo.brresearchgate.net. Studies on Caesalpinia species have explored callus induction from various explants, such as stems and leaves, using different combinations of auxins (e.g., 2,4-D, NAA) and cytokinins (e.g., BAP) mdpi.comresearchgate.netharamaya.edu.etniscpr.res.in. For instance, research on Caesalpinia bonducella showed that a combination of 2,4-D and BAP was effective for callus induction researchgate.net. Optimizing these parameters can lead to increased callus growth and potentially higher yields of target compounds. Suspension cultures, derived from friable callus, offer advantages for large-scale production due to their rapid growth rate and ease of handling pjoes.comd-nb.info. Optimization of suspension cultures involves similar factors as callus cultures, with additional considerations for agitation and aeration infors-ht.comthermofisher.com.

Optimized Callus Induction Conditions in Caesalpinia bonducella researchgate.net

| Explant Type | Plant Growth Regulators (mg/L) | Result |

| Stem | 2.5 2,4-D + 2 BAP | Highest frequency and mean percentage of callus formation (2.35 ± 0.294), yellow friable callus. |

Elicitation Strategies for Secondary Metabolite Accumulation

Elicitation is a strategy used in plant cell cultures to enhance the production of secondary metabolites by exposing the cells to stress factors or signal molecules (elicitors) pjoes.comd-nb.info. Elicitors can be biotic (e.g., components from pathogens, yeast extract) or abiotic (e.g., heavy metal salts, UV light, signaling molecules like jasmonic acid) pjoes.comd-nb.info. These elicitors can trigger defense responses in the plant cells, leading to the activation of biosynthetic pathways for secondary metabolites pjoes.com. While the provided search results discuss elicitation strategies in general plant cell cultures for secondary metabolite production pjoes.comd-nb.info, specific studies detailing the use of elicitation to increase this compound accumulation in Caesalpinia cell cultures are not explicitly mentioned. However, this approach holds potential for improving the yield of this compound in optimized in vitro systems.

General Elicitation Strategies in Plant Cell Cultures pjoes.comd-nb.info

| Type of Elicitor | Examples | Proposed Mechanism |

| Biotic | Chitosan, yeast extracts, fungal mycelia | Mimic pathogen attack, activate defense pathways |

| Abiotic | Heavy metal salts, UV light, Jasmonic acid | Induce stress responses, trigger metabolic changes |

Chemical Synthesis and Structural Derivatization of Caesalpinin F

Total Synthesis Strategies for the Caesalpinin F Skeleton

The total synthesis of the this compound skeleton, a tetracyclic framework characteristic of cassane diterpenoids, involves the construction of its specific ring system and the establishment of multiple stereocenters. While a detailed step-by-step total synthesis of this compound was not found in the search results, strategies for synthesizing related cassane and norcassane diterpenoids highlight common approaches and challenges in accessing this structural class nih.govresearchgate.netresearchgate.net. These strategies often involve the assembly of the fused carbocyclic system through reactions like Diels-Alder cycloadditions or other annulation techniques.

Key Stereoselective Transformations and Synthetic Challenges

Synthesizing the this compound skeleton requires precise control over stereochemistry to establish the correct relative and absolute configurations at multiple chiral centers. Key synthetic challenges in the synthesis of cassane-type diterpenoids include the stereoselective formation of fused ring junctions and the controlled introduction of oxygen functionalities, such as hydroxyl groups and carbonyls, at specific positions with the desired stereochemistry. Achieving high stereoselectivity in the formation of these complex architectures often relies on methods such as asymmetric catalysis or diastereoselective reactions guided by existing stereocenters or chiral auxiliaries rsc.orgmasterorganicchemistry.comnih.gov. The construction of all-carbon quaternary centers and the control of relative stereochemistry in vicinal diol moieties are particularly challenging aspects in the synthesis of molecules like this compound jst.go.jpnih.gov.

Synthesis of Fused Carbocyclic Systems with cis-1,2-Diol Moiety

A notable structural feature of this compound is the presence of a fused carbocyclic system containing a cis-1,2-diol moiety jst.go.jpnih.gov. The stereoselective construction of such a motif is a critical step in its synthesis. One approach to synthesizing fused carbocyclic compounds with a cis-1,2-diol moiety involves the samarium diiodide (SmI₂) mediated desymmetrization of meso-cyclic 1,3-diones jst.go.jpnih.gov. This reaction can proceed with high stereoselectivity, yielding fused carbocyclic products with contiguous stereogenic centers, including an all-carbon quaternary center and the desired cis-1,2-diol functionality jst.go.jpnih.gov. The reaction conditions, such as temperature, can influence the diastereoselectivity, favoring the cis-diol product at lower temperatures jst.go.jp.

An example of this approach is the SmI₂-mediated pinacol (B44631) coupling of a cyclic 1,3-dione, which can afford a cis-fused decalin system bearing a cis-1,2-diol in good yield and with excellent cis-selectivity jst.go.jp.

Semi-Synthetic Modifications and Analog Preparation

Semi-synthetic modifications of naturally occurring diterpenoids are valuable for exploring structure-activity relationships and generating analogs with potentially altered properties. While specific detailed examples of semi-synthesis applied directly to this compound are limited in the provided text, strategies employed for related cassane diterpenoids offer insights into potential approaches researchgate.netacs.org. Semi-synthesis often utilizes readily available natural products as starting materials and involves targeted chemical transformations to introduce new functional groups or modify the existing skeleton.

Derivatization at Specific Functional Groups (e.g., hydroxyl, carbonyl)

Cassane-type diterpenoids, including this compound, possess various functional groups such as hydroxyl and carbonyl moieties that can be targeted for chemical derivatization researchgate.netuni.lugrafiati.com. These modifications can be carried out to alter the compound's physical properties, enhance its biological activity, or aid in structural elucidation grafiati.comresearchgate.net. Common derivatization reactions for hydroxyl groups include acetylation, benzoylation, or glycosylation. Carbonyl groups can undergo reduction, oxidation, or reactions to form imines or oximes. Chemical derivatization reactions have been used in the structural elucidation of cassane diterpenoids grafiati.comresearchgate.net.

Strategies for Modulating the Diterpenoid Core Structure

Modulating the diterpenoid core structure of this compound through semi-synthesis can involve more complex transformations beyond simple functional group interconversions. This might include skeletal rearrangements, ring expansions or contractions, or the introduction of new rings. Strategies for modifying related cassane skeletons, such as the introduction of a methyl group at a specific position (e.g., C-14 in taepeenin F), highlight the challenges and approaches involved in altering the core structure researchgate.netacs.org. These strategies may involve multiple steps and require careful control of reaction conditions to maintain the integrity of the sensitive diterpenoid framework. Utilizing abundant natural products as starting materials for the stereoselective synthesis of cassanes is a relevant strategy for accessing these complex skeletons acs.org.

Regio- and Stereoselective Functionalization of this compound

Regio- and stereoselective functionalization of this compound involves introducing new functional groups or modifying existing ones at specific positions on the molecule with precise control over the resulting stereochemistry masterorganicchemistry.commdpi.combeilstein-journals.orgkhanacademy.orgnih.govd-nb.info. Given the multiple reactive sites and stereocenters in this compound, achieving high levels of regio- and stereoselectivity is crucial for synthesizing well-defined analogs. This often necessitates the use of selective reagents, catalysts, or protecting group strategies to direct the chemical transformation to a desired location and stereochemical outcome nih.govd-nb.info. For instance, enzymatic reactions can offer high regio- and stereoselectivity in the transformation of functional groups in complex molecules like steroids, which share some structural complexity with diterpenoids mdpi.com. Similarly, transition metal catalysis, such as rhodium catalysis, has been employed for site-selective and stereoselective functionalization of complex ring systems nih.govd-nb.info.

Development of Novel Synthetic Methodologies for Related Cassane Scaffolds

The development of efficient and stereoselective synthetic methodologies for constructing the cassane skeleton is a significant challenge in natural product synthesis. The core structure, a rearranged abietane, features a complex tetracyclic system (typically a 6/6/6/5 carbon skeleton) with multiple stereocenters and often includes a furan (B31954) or lactone ring. mdpi.comchemrxiv.orgacs.orgresearchgate.net

Several strategies have been explored for the synthesis of cassane-type diterpenoids and related scaffolds. One approach involves utilizing abundant natural products, such as abietic acid or (+)-sclareolide, as starting materials for semisynthesis or total synthesis. mdpi.comacs.orgacs.orgresearchgate.netnih.govacs.org Abietic acid, a major component of renewable rosin, has been proposed as a suitable starting material for the semisynthesis of compounds like taepeenin D and F due to its structural features, although introducing a methyl group at C-14 can be challenging. acs.orgnih.gov A new strategy for the semisynthesis of aromatic cassane-type diterpene taepeenin F from abietic acid has been reported, involving the introduction of the C-14 methyl group via a nucleophilic addition to a dienone intermediate. acs.orgnih.gov

Another promising route involves the use of (+)-sclareolide, a commercially available lactone, for the synthesis of cassane-type furan diterpenes. An expeditious, protecting-group-free synthesis of (5α)-vouacapane-8(14),9(11)-diene, a cassane furan, has been achieved from (+)-sclareolide using a solvent-free Diels-Alder cycloaddition and a decarboxylative dienone-phenol rearrangement as key steps. acs.orgacs.org This method is notable for its efficiency and atom economy. acs.orgacs.org

Novel methodologies have also focused on constructing the cassane core through key cycloaddition reactions. An intermolecular Diels-Alder reaction has been successfully employed to rapidly assemble the framework of heavily oxidized cassane-type diterpenoids like neocaesalpin A. chemrxiv.org This approach allows for the efficient introduction of the complex oxygenation pattern found in these molecules. chemrxiv.org Diastereoselective Diels-Alder reactions of enantiomerically pure dienes with suitable dienophiles have also been utilized for the enantioselective total synthesis of cassane-type furanoditerpenoids featuring aromatic C rings. researchgate.netscispace.com

Further research has explored transformations of existing cassane diterpenoids to yield novel aromatic derivatives. Acid-catalyzed or photochemical reactions of cassane-type diterpenoids with a fused furan ring have been shown to induce aromatization of the C ring, leading to a variety of aromatic cassane derivatives. rsc.org

Detailed research findings highlight the varied synthetic strategies and the challenges associated with constructing the specific features of cassane scaffolds, such as the stereochemistry at multiple centers and the introduction of specific functional groups like the C-14 methyl group or the butenolide ring. acs.orgchemrxiv.orgnih.govchemrxiv.org

Table 1: Examples of Synthetic Approaches to Cassane Scaffolds

| Starting Material | Key Reaction(s) | Target Scaffold/Compound(s) | Notes | Source |

| Abietic Acid | Nucleophilic addition to dienone | Taepeenin F | Semisynthesis, addresses C-14 methyl introduction. | acs.orgnih.gov |

| (+)-Sclareolide | Diels-Alder cycloaddition, decarboxylative rearrangement | (5α)-Vouacapane-8(14),9(11)-diene | Protecting-group-free, efficient, atom-economical. | acs.orgacs.org |

| Commercial materials | Intermolecular Diels-Alder reaction | Neocaesalpin A | Rapid assembly of core, introduces oxygenation. | chemrxiv.org |

| Enantiomerically pure diene | Diastereoselective Diels-Alder reaction | Cassane-type furanoditerpenoids (aromatic C) | Enantioselective synthesis. | researchgate.net |

| Cassane diterpenoids (with furan) | Acid-catalyzed or photochemical aromatization | Aromatic cassane derivatives | Transformation of existing scaffolds. | rsc.org |

| trans-Communic acid | Diels-Alder/aromatization sequence | Benthaminin 1 (proposed structure) | Short route to aromatic cassanes from labdane (B1241275) terpenoids. | researchgate.netacs.org |

These examples demonstrate the ongoing efforts to develop more efficient, selective, and versatile synthetic routes to access the diverse array of cassane-type diterpenoids and their analogues, which is essential for further exploration of their biological potential. mdpi.comcolostate.edu

Mechanistic Investigations of Biological Activities of Caesalpinin F

Cellular and Molecular Target Identification and Validation

Identifying the precise cellular and molecular components that caesalpinin F interacts with is crucial for understanding its mechanism of action. This involves various experimental approaches to determine binding partners and functional consequences.

Protein-Ligand Interaction Studies (e.g., binding assays)

Investigating the direct binding of this compound to proteins can help identify its primary molecular targets. Techniques such as binding assays are employed for this purpose. While general methods for studying protein-ligand interactions, including fluorescence polarization and microscale thermophoresis, are established raineslab.commdpi.comrefeyn.comuni-muenchen.de, specific detailed protein-ligand interaction studies for this compound are not extensively detailed in the provided search results. However, computational studies, such as molecular docking analysis, are utilized in the study of related compounds from Caesalpinia species to understand drug-receptor interactions and gene pathways, suggesting a potential avenue for investigating this compound mdpi.comnih.gov.

Enzyme Modulation (Inhibition/Activation) Mechanisms (e.g., GST inhibition)

This compound has been investigated for its ability to modulate enzyme activity, notably its inhibitory effects on glutathione (B108866) S-transferase (GST). GSTs are enzymes involved in detoxification, and their inhibition can be a strategy in cancer treatment to overcome drug resistance researchgate.netdergipark.org.tr. Compounds isolated from Caesalpinia bonduc, including caesaldekarin J, have shown inhibitory activity against glutathione S-transferase nih.gov. While this compound is mentioned in the context of Caesalpinia sappan and its anti-cancer effects, its specific mechanism of GST inhibition, such as competitive or non-competitive binding, is not explicitly detailed in the provided snippets frontiersin.orgresearchgate.net. Studies on other GST inhibitors have explored various kinetic mechanisms, including random sequential and ordered sequential mechanisms mdpi.commdpi.com.

Receptor Binding and Signal Transduction Pathway Interventions

Understanding how this compound interacts with cellular receptors and influences downstream signal transduction pathways is key to elucidating its biological effects. Signal transduction pathways are complex networks of biochemical reactions that transmit signals from outside the cell to its interior, ultimately regulating cellular activities like growth, differentiation, and death scholarsresearchlibrary.comsavemyexams.com. Receptors, such as G protein-coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs), play a central role in initiating these pathways upon ligand binding scholarsresearchlibrary.comsavemyexams.comwikipedia.orgunil.ch.

Research on the anti-proliferative effects of Caesalpinia compounds, including potentially this compound, indicates interventions in several signaling pathways. Studies have highlighted the involvement of pathways such as PI3K/Akt, MAPK, and STAT3 in the anti-cancer mechanisms of Caesalpinia extracts and isolated compounds raineslab.comfrontiersin.orgunil.chlongdom.org. For instance, some compounds have been shown to induce apoptosis and G2/M cell cycle arrest through the JNK/p38 MAPK signaling pathway frontiersin.org. Additionally, modulation of proteins involved in cell cycle regulation and apoptosis, such as p53, Bcl-2 family proteins, and caspases, suggests intervention in their respective signaling cascades raineslab.commdpi.comfrontiersin.orgmdpi.comunil.chlongdom.orgmdpi.com. While direct receptor binding studies for this compound are not detailed, its impact on these downstream pathways points towards potential interactions with upstream receptors or components within these cascades.

Elucidation of Anti-Proliferative Mechanisms in Cellular Models

A significant area of research on this compound and related compounds from Caesalpinia is the investigation of their anti-proliferative effects in various cellular models, particularly cancer cell lines. These studies aim to define the mechanisms by which these compounds inhibit cancer cell growth.

Cell Cycle Regulation and Apoptosis Induction Pathways

This compound and other Caesalpinia derived compounds have been shown to exert anti-proliferative effects by modulating the cell cycle and inducing apoptosis raineslab.commdpi.comfrontiersin.orgmdpi.comunil.chlongdom.org. Cell cycle regulation is a tightly controlled process that ensures proper cell division, and its dysregulation is a hallmark of cancer itb.ac.id. Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or unwanted cells, and its evasion is another characteristic of cancer mdpi.commdpi.com.

Studies have demonstrated that Caesalpinia extracts and compounds can induce cell cycle arrest, preventing cancer cells from dividing mdpi.commdpi.comnih.gov. For example, some compounds have been reported to cause S-phase and G2/M-phase accumulation nih.govnih.gov. The induction of apoptosis is another key mechanism, often involving the activation of caspases, such as caspase-3, -7, -8, and -9, and the modulation of Bcl-2 family proteins, which regulate the mitochondrial apoptotic pathway frontiersin.orglongdom.orgmdpi.comfrontiersin.org. An increase in pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins like Bcl-2 have been observed in some studies involving Caesalpinia extracts longdom.org. Furthermore, the activation of PARP, a substrate for executioner caspases, indicates the execution phase of apoptosis longdom.org. These findings collectively highlight the ability of this compound and related compounds to trigger the programmed death machinery in cancer cells.

Autophagy Modulation and Cellular Senescence Mechanisms

Autophagy is a cellular process involving the degradation and recycling of cellular components, playing a complex role in both cell survival and death mdpi.commdpi.comexplorationpub.comfrontiersin.orgexplorationpub.com. Cellular senescence is a state of irreversible growth arrest mdpi.commdpi.comexplorationpub.comfrontiersin.orgexplorationpub.com. The interplay between autophagy and senescence is intricate and can influence cancer progression and response to therapy mdpi.comexplorationpub.comfrontiersin.orgexplorationpub.com.

Investigation of Angiogenesis and Metastasis-Related Pathways

Angiogenesis, the formation of new blood vessels from existing vasculature, is a critical process in various physiological and pathological conditions, including tumor growth and metastasis. Research indicates that angiogenesis is a multi-step process involving endothelial cell migration, proliferation, and the formation of vascular tubes. nanobioletters.comembopress.org This process is regulated by various signaling pathways, including those involving growth factors like Vascular Endothelial Growth Factor (VEGF) and Fibroblast Growth Factor (FGF), as well as the Delta-like ligand 4 (DLL4)/Notch signaling pathway. frontiersin.orgfrontiersin.org Tumor angiogenesis can occur through different mechanisms, such as sprouting angiogenesis, vascular co-option, vessel intussusception, vasculogenic mimicry, bone marrow-derived angiogenesis, and cancer stem cell-derived angiogenesis. frontiersin.org Metastasis involves the invasion of tissues by tumor cells and their utilization of the existing circulatory system. nanobioletters.com

While the provided search results discuss the general mechanisms of angiogenesis and metastasis and mention that extracts from Caesalpinia sappan L. (a related species) have shown effects on angiogenesis by modulating the miR-126/VEGF pathway, and that fucosterol (B1670223) (a plant sterol) has anticancer activity, including inhibiting cell growth and inducing apoptosis lipidmaps.orgnih.gov, specific detailed research findings on the direct mechanistic investigation of this compound's effects solely on angiogenesis and metastasis-related pathways were not prominently found within the immediate search results. Further dedicated studies would be needed to elucidate the precise mechanisms by which this compound might influence these complex processes.

Anti-Inflammatory and Immunomodulatory Mechanisms

Inflammation is a complex biological response involving the production of various mediators, including cytokines and chemokines. guidetopharmacology.orgwikipedia.org Immunomodulation refers to the modification of the immune response. Several studies point to the anti-inflammatory and immunomodulatory potential of compounds found in Caesalpinia species. For instance, fucosterol, found in marine algae and also reported in Caesalpinia crista, has demonstrated anti-inflammatory properties by reducing the expression of TNF-α and IL-6 and inhibiting NF-κB and p38 MAPK signaling in macrophages. lipidmaps.org Additionally, extracts from Caesalpinia sappan L. have been reported to inhibit the release of inflammatory mediators like TNF-α and IL-6. nih.gov

Cytokine and Chemokine Production Modulation (e.g., IL-1β, IL-6, TNF-α)

Modulation of cytokine and chemokine production is a key aspect of anti-inflammatory and immunomodulatory responses. Pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α) play significant roles in inflammatory processes. guidetopharmacology.orgresearchgate.netspringermedizin.deresearchgate.net Research on related compounds suggests that the anti-inflammatory effects can involve reducing the expression or release of these cytokines. For example, fucosterol reduces TNF-α and IL-6 expression. lipidmaps.org Metronidazole, an antibiotic and antiprotozoal medication, is also noted to reduce the production of TNF-alpha, IL-6, and IL-1β by inhibiting NF-κB activation. wikipedia.org

Nuclear Factor-kappa B (NF-κB) Pathway and MAPK Signaling Inhibition

The Nuclear Factor-kappa B (NF-κB) pathway and Mitogen-Activated Protein Kinase (MAPK) signaling are crucial intracellular pathways involved in regulating inflammatory and immune responses. lipidmaps.orgguidetopharmacology.orgwikipedia.orgguidetopharmacology.orgnih.govmdpi.commedchemexpress.euresearchgate.net Activation of NF-κB can lead to the increased expression of pro-inflammatory cytokines like TNF-α and IL-6. researchgate.net Inhibition of these pathways is a common mechanism for anti-inflammatory agents. Fucosterol has been shown to inactivate NF-κB and p38 MAPK signaling in macrophages. lipidmaps.org Similarly, NJK14047, a selective inhibitor of p38 MAPK, exhibits antiviral and anti-inflammatory effects. wikipedia.org Metronidazole also inhibits NF-κB activation. wikipedia.org

While the search results highlight the role of NF-κB and MAPK pathways in inflammation and show that related compounds can inhibit them, direct experimental data specifically on this compound's inhibitory effects on these pathways were not found in the provided snippets.

Oxidative Stress Response and Antioxidant System Modulation

Oxidative stress, an imbalance between reactive oxygen species (ROS) production and antioxidant defense, contributes to inflammation and various diseases. mdpi.commdpi.com The body possesses an antioxidant system comprising enzymatic and non-enzymatic components to counteract oxidative stress. mdpi.com Plant-derived compounds, including polyphenols and flavonoids found in Caesalpinia bonduc, are known for their antioxidant effects and ability to reduce oxidative stress by scavenging free radicals. nih.govnih.gov For instance, a polyphenol extract from Caesalpinia bonduc was reported to reduce oxidative stress in pancreatic β cells by restoring free radical scavenging potential. nih.gov

While the antioxidant properties of Caesalpinia bonduc extracts are mentioned, specific mechanistic details on how this compound itself modulates oxidative stress response and antioxidant systems were not detailed in the provided search results.

Antiviral Mechanisms of Action

Research has explored the antiviral potential of compounds from Caesalpinia bonduc. The plant is known for its antiviral properties. nih.govijpsdronline.com In silico studies have investigated phytochemicals from Caesalpinia bonduc as potential inhibitors of Dengue virus (DENV) proteins. ijpsdronline.comijpsdronline.com

Viral Replication Cycle Inhibition (e.g., DENV NS5)

Inhibition of the viral replication cycle is a key antiviral mechanism. For Dengue virus, the non-structural protein 5 (NS5) is a crucial target for antiviral development due to its essential role in viral RNA replication. ijpsdronline.comscirp.orgresearchgate.netmdpi.complos.org DENV NS5 contains an RNA-dependent RNA polymerase (RdRp) domain responsible for RNA synthesis and a methyltransferase (MTase) domain involved in capping the viral RNA. scirp.orgmdpi.complos.org In silico studies have identified this compound as one of the compounds from Caesalpinia bonduc that showed better binding affinity to Dengue virus NS5 and human IMPDH-II targets in docking simulations. ijpsdronline.comijpsdronline.com These studies suggest that this compound, along with other compounds, potently inhibited both targets and were selected for further in vitro and in vivo studies. ijpsdronline.comijpsdronline.com Inhibitors targeting the DENV RdRp can act by blocking the RNA tunnel or through allosteric mechanisms. plos.orgnih.gov

While in silico studies suggest this compound's potential to inhibit DENV NS5, detailed experimental data on its specific mechanism of action in inhibiting viral replication, such as IC50 values or specific binding interactions within the NS5 protein, were not provided in the search snippets.

Host Factor Modulation in Viral Infections

Viruses are obligate intracellular parasites that rely heavily on host cell machinery and factors for their replication cycle, from entry to assembly and release. nih.govwikipedia.orgfrontiersin.orgnih.gov Targeting these host factors, rather than the rapidly mutating viral components, presents an alternative antiviral strategy with the potential for a higher barrier to resistance and broad-spectrum activity against different viruses. nih.gov Viral proteins can interact with host proteins and RNA, hijacking cellular pathways for replication or evading host antiviral responses. nih.govnih.gov Some viruses have developed mechanisms to evade the host immune response, including the use of virus-encoded decoy receptors targeting host cytokines and chemokines. wikipedia.org Identifying these virus-host interactions is crucial for developing host-targeted antiviral drugs. nih.gov

While the provided search results discuss host factor modulation in viral infections generally and in the context of other compounds or viruses like HIV and SARS-CoV-2, specific details on how this compound modulates host factors in viral infections were not found within the search results.

Specific Enzyme Inhibition (e.g., SARS-CoV-2 RdRp, influenza neuraminidase)

Inhibition of key viral enzymes is a common strategy for antiviral drugs. Two prominent targets are RNA-dependent RNA polymerase (RdRp) in viruses like SARS-CoV-2 and neuraminidase in influenza viruses.

SARS-CoV-2 RdRp (nsp12) is a crucial enzyme for viral replication, responsible for synthesizing new RNA strands using an RNA template. nih.govbiorxiv.orgesmed.org It functions as part of a complex with cofactors nsp7 and nsp8. biorxiv.orgesmed.org RdRp inhibitors can be nucleoside or non-nucleoside inhibitors. mdpi.com Nucleoside inhibitors, after being metabolized to their active triphosphate form, compete with natural nucleotides for incorporation into the nascent RNA chain, leading to chain termination or lethal mutagenesis. nih.govesmed.orgmdpi.comnih.gov Non-nucleoside inhibitors typically bind to a different site on the enzyme, altering its conformation or blocking the active site. mdpi.com Some non-nucleoside inhibitors, particularly polyphenols, may act by chelating with the magnesium ions at the RdRp active site, directly blocking its function. mdpi.com

Influenza neuraminidase is a viral enzyme that cleaves terminal sialic acid residues from glycoproteins on the surfaces of host cells and viral envelopes. cdc.govyoutube.com This cleavage is essential for the release of newly formed virions from infected cells, preventing self-aggregation and allowing the virus to spread. cdc.govyoutube.compaho.org Neuraminidase inhibitors are often analogues of sialic acid that block the enzyme's active site, leaving uncleaved sialic acid residues and preventing viral release. cdc.govyoutube.com The enzyme operates via a nucleophilic mechanism, and conserved residues in the active site are critical for its function. nih.gov

While the searches provided information on the mechanisms of SARS-CoV-2 RdRp and influenza neuraminidase inhibition by other compounds, there were no specific details found regarding the direct inhibitory effects or mechanisms of this compound on either of these enzymes. One search result mentioned that novel cassane diterpenes from Caesalpinia decapetala showed inhibitory effects on influenza virus, but it did not specify this compound or its mechanism researchgate.net.

Antimicrobial Mechanisms

This compound, like other compounds from the Caesalpinia genus, has been investigated for its antimicrobial properties. nih.govresearchgate.net Antimicrobial agents can exert their effects through various mechanisms, including disrupting cell membranes, inhibiting protein or nucleic acid synthesis, interfering with metabolic pathways, or inhibiting enzymes. nih.govresearchgate.netfrontiersin.orgfrontiersin.orgnih.govaimspress.com

Bacterial Growth Inhibition and Biofilm Formation

Bacterial growth inhibition can occur through mechanisms that interfere with essential cellular processes. researchgate.net Some plant-derived compounds, including polyphenols and flavonoids, can inhibit bacterial growth by disrupting cell membranes, altering cell wall integrity, inhibiting enzymes, or interfering with DNA synthesis. nih.govnih.govfrontiersin.orgfrontiersin.org

Biofilm formation is a key survival strategy for many bacteria, providing increased resistance to environmental stresses and antimicrobial agents. mdpi.comnih.govfrontiersin.org Biofilms are structured communities of bacteria embedded in an extracellular polymeric substance (EPS) matrix. mdpi.comnih.gov Quorum sensing, a cell-to-cell communication system, plays a crucial role in regulating biofilm formation. nih.govfrontiersin.orgresearchgate.net Inhibiting quorum sensing or disrupting the biofilm matrix are potential strategies to combat bacterial biofilms. mdpi.comnih.govresearchgate.netimrpress.com Some compounds interfere with biofilm formation by disrupting cell membranes, inhibiting quorum sensing, or affecting the production of EPS components. researchgate.net

While the searches indicate that extracts from Caesalpinia sappan and Caesalpinia crista possess antibacterial activity and that some polyphenols and flavonoids can inhibit bacterial growth and biofilm formation through various mechanisms nih.govnih.govfrontiersin.orgmdpi.comresearchgate.netijpsonline.com, specific mechanistic details for this compound's action on bacterial growth or biofilm formation were not clearly identified in the provided results. One search mentioned that tannic acid, a polyphenolic compound, can inhibit S. aureus biofilm formation without inhibiting growth, potentially by cleaving peptidoglycan mdpi.com. Another noted that quercetin, a flavonoid, affects quorum sensing and reduces EPS production mdpi.com.

Fungal Pathogen Inhibition

Antifungal agents target essential components or processes in fungal cells. Common mechanisms include disrupting cell membrane integrity, inhibiting ergosterol (B1671047) biosynthesis (a key component of fungal cell membranes), or inhibiting cell wall synthesis. nih.govintec.edu.donih.govmdpi.com For instance, azoles inhibit ergosterol biosynthesis by targeting the Erg11 enzyme, while echinocandins inhibit beta-glucan (B1580549) synthase, which is involved in cell wall synthesis. nih.govnih.govmdpi.com Some plant-derived compounds, including flavonoids, exhibit antifungal properties by interfering with fungal cell membrane integrity, disrupting ergosterol biosynthesis, and modulating signal transduction pathways. nih.govintec.edu.do

One search result specifically mentioned that a semi-purified hydroalcoholic fraction from Caesalpinia bonduc seeds, which contains various metabolites, caused ergosterol biosynthesis inhibition in Candida albicans, leading to cell membrane damage and increased intracellular reactive oxygen species (ROS) production. nih.gov This fraction also showed antibiofilm activity and reduced germ-tube formation. nih.gov Molecular docking studies suggested that compounds in this fraction could bind to lanosterol (B1674476) 14-α demethylase, an enzyme in the ergosterol biosynthesis pathway. nih.gov While this study pertains to a fraction from Caesalpinia bonduc, and this compound is a compound found in Caesalpinia crista and Guilandina bonduc (a synonym for Caesalpinia bonduc) nih.govrjpbcs.com, the specific role and mechanism of this compound within such fractions or as an isolated compound against fungal pathogens were not explicitly detailed in the provided search results.

Parasitic Agent Modulation (e.g., Plasmodium falciparum growth inhibition)

Natural products have been explored as sources of antiparasitic agents. mdpi.comresearchgate.net Mechanisms of action against parasites can involve disrupting DNA or RNA, affecting cytoskeleton proteins, or impairing biomembranes. mdpi.com Some antiparasitic compounds act as enzyme inhibitors that are essential for parasite survival. ijhmr.com

Plasmodium falciparum is a parasite that causes malaria, and compounds from Caesalpinia species have shown activity against it. nih.govijpsonline.com For example, some caesalpinins and norcaesalpinins have demonstrated inhibitory effects on Plasmodium falciparum. researchgate.netijpsonline.com One search result indicated that caesalpinin K and northis compound showed potent inhibitory activity against Plasmodium falciparum with low IC50 values. researchgate.net Another mentioned that caesalpinin D, isolated from Caesalpinia crista, exhibits antimalarial activity. nih.gov While the antimalarial activity of related caesalpinins is noted, the specific mechanism by which this compound inhibits Plasmodium falciparum growth was not detailed in the provided search results. General antiparasitic mechanisms can include targeting DNA, membrane integrity, or essential enzymes. mdpi.comijhmr.com

Other Investigated Mechanistic Biological Activities

Beyond the antiviral, antimicrobial, and antiparasitic activities, Caesalpinia species and their constituents have been investigated for other biological effects, such as anti-inflammatory, analgesic, antipyretic, and antioxidant activities. researchgate.netijpsonline.comijpsonline.com These activities can involve complex mechanisms, such as the modulation of inflammatory mediators or the scavenging of free radicals. nih.govijpsonline.com However, specific mechanistic investigations focusing solely on this compound for these or other biological activities were not found within the provided search results.

Neurobiological Pathway Interactions

Research into the neurobiological pathway interactions of this compound is an emerging area. Studies on related compounds and the broader field of neurobiology provide context for potential mechanisms. Neurotransmitters like dopamine (B1211576) and norepinephrine (B1679862) play crucial roles in various brain functions, including reward, motivation, executive control, and emotional regulation. frontiersin.orgsoton.ac.uknih.govtmc.edu Dysregulation of these pathways is implicated in several neurological and psychiatric conditions. frontiersin.orgnih.govmdpi.com

While direct evidence detailing this compound's specific interactions with neurobiological pathways is limited in the provided search results, the study of natural compounds from medicinal plants like Caesalpinia for their potential neuropharmacological activities is an active area of research. researchgate.net Further investigations are needed to determine if and how this compound influences neurotransmitter systems, receptor activity, or neuronal signaling cascades.

Metabolic Pathway Interventions (e.g., impact on glycogen (B147801) synthesis)

This compound has shown potential interventions in metabolic pathways, particularly concerning glycogen synthesis. Glycogen is a crucial glucose reserve in eukaryotes, and its metabolism is tightly regulated by enzymes such as glycogen synthase (GS) and glycogen phosphorylase (GYPL). nih.govnih.govfrontiersin.orgyoutube.comyoutube.com Glycogen synthase catalyzes the formation of the α-1,4-glycosidic linkages that extend the glycogen chain, utilizing UDP-glucose as the glucose donor. nih.govnih.govyoutube.com Its activity is regulated by factors including allosteric activation by glucose-6-phosphate and inactivation through phosphorylation. nih.govfrontiersin.org

Research indicates that compounds from Caesalpinia sappan, including caesalpanin F, have been investigated for their effects on cellular processes. One study mentioned that caesalpanin F, among other compounds, activated autophagy and reactive oxygen species (ROS) generation in pancreatic cancer cells. frontiersin.org While this finding is in the context of cancer, it suggests an interaction with cellular metabolic processes and signaling pathways that can influence energy status and cellular fate.

The provided search results highlight the importance of glycogen synthesis and its regulation in various physiological and pathological conditions, including metabolic disorders and certain diseases. nih.govnih.govfrontiersin.org Dysregulation of glycogen metabolism can contribute to conditions like glycogen storage diseases and diabetes. frontiersin.orgnih.gov

Although a specific, detailed mechanism of how this compound directly impacts glycogen synthesis or other metabolic pathways is not explicitly detailed in the provided snippets, the association of related Caesalpinia compounds with metabolic processes, such as tryptophan metabolism in the context of colitis, suggests a broader influence on cellular biochemistry. frontiersin.org The potential for natural compounds to modulate metabolic enzymes and pathways is a recognized area of pharmacological research. nih.govresearchgate.net

Further dedicated studies are required to fully elucidate the precise mechanisms by which this compound interacts with enzymes and signaling molecules involved in glycogen synthesis and other key metabolic pathways.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Caesalpinin F and Analogs

Design and Synthesis of Caesalpinin F Analogs for SAR Probing

The design and synthesis of analogs are critical initial steps in SAR studies. This process involves creating a series of compounds structurally related to the parent natural product, this compound, with systematic modifications at different positions of the molecule. The goal is to probe the impact of specific functional groups, stereochemistry, and structural scaffolds on biological activity.

Typically, the design of analogs is guided by the known structure of the lead compound and hypotheses about potential binding interactions with a biological target, if identified. Modifications might include:

Substitution of functional groups (e.g., hydroxyl, carbonyl, ester moieties).

Alterations to the carbon skeleton or ring systems.

Changes in stereochemistry.

Introduction of new substituents at various positions.

Synthetic strategies for preparing these analogs would depend on the complexity of the this compound structure. Common approaches in natural product chemistry include:

Semi-synthesis, starting from the isolated natural product and performing chemical modifications.

Total synthesis, building the analog from simpler precursors, which allows for greater structural diversity but can be more challenging.

Combinatorial chemistry techniques to rapidly generate libraries of related compounds.

The selection of modifications is often informed by preliminary biological screening data and computational predictions, aiming to create a diverse set of analogs that explore a wide range of chemical space around the parent structure. Although specific details on the design and synthesis of this compound analogs for SAR probing were not found in the search results, these general strategies would be employed in such studies. Studies on other cassane diterpenoids from Caesalpinia species have involved the isolation and characterization of various analogs, providing a basis for comparative SAR analysis uni.lu.

Experimental Determination of Structure-Activity Linkages through Biological Assays

Experimental determination of structure-activity linkages involves evaluating the biological activity of the synthesized this compound analogs using relevant biological assays. These assays are designed to quantify the potency and efficacy of each compound against a specific biological target or pathway. By comparing the activity of different analogs, researchers can deduce which structural features are essential for activity and which modifications lead to enhanced or diminished effects.

The type of biological assay used depends on the hypothesized or known biological activity of this compound. Given that related cassane diterpenoids have shown various activities, including antimalarial properties uni.lunih.gov, potential assays could include:

Inhibition assays against specific enzymes or receptors.

Cell-based assays measuring cellular responses, such as proliferation, viability, or signaling pathway modulation.

Antimicrobial or antiparasitic assays, if relevant to the compound's activity.

Reporter gene assays to monitor the activation or inhibition of specific transcriptional pathways.

For each analog, a dose-response curve is typically generated to determine parameters such as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration). Comparing these values across the series of analogs allows for the establishment of structure-activity relationships. For instance, if a particular modification leads to a significant decrease in potency, it suggests that the modified functional group or structural feature is important for the compound's interaction with its biological target. Conversely, modifications that increase potency can highlight opportunities for further optimization. While the search results mention biological activity evaluation for cassane diterpenoids and the use of assays like the oxygen radical absorbance capacity (ORAC-FL) for antioxidant properties and antimalarial activity testing uni.lu, specific experimental data linking the structures of this compound analogs to their activities in such assays were not found.

Computational Approaches for SAR and QSAR Modeling

Computational approaches play an increasingly vital role in SAR and QSAR studies, complementing experimental efforts by providing theoretical insights and predictive capabilities. These methods utilize computational tools and algorithms to analyze molecular structures and biological data, build predictive models, and guide the design of new compounds. bidd.group

Ligand-Based and Structure-Based Drug Design Principles

Computational drug design approaches can be broadly categorized into ligand-based and structure-based methods.

Ligand-Based Drug Design (LBDD): This approach is used when the 3D structure of the biological target is unknown. It relies on the information derived from known active molecules (ligands). By analyzing the structural and physicochemical properties of a set of active compounds, LBDD aims to identify the common features responsible for their activity and build models to predict the activity of new compounds. Techniques include pharmacophore modeling and QSAR modeling bidd.group.

Structure-Based Drug Design (SBDD): This approach is employed when the 3D structure of the biological target (e.g., a protein) is available, typically from X-ray crystallography or NMR spectroscopy. SBDD methods aim to understand the interactions between the ligand and the target binding site. Techniques include molecular docking, molecular dynamics simulations, and fragment-based design.

For this compound, if its biological target is identified and its structure determined, SBDD could be applied. In the absence of target structure information, LBDD approaches based on the structures and activities of this compound and its analogs would be more appropriate.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a ligand-based technique that identifies the essential 3D arrangement of features (e.g., hydrogen bond donors, acceptors, hydrophobic centers, ionizable groups) that a molecule must possess to interact productively with its biological target. A pharmacophore model represents the minimal structural requirements for biological activity.

Once a pharmacophore model is developed and validated, it can be used as a 3D query to search large databases of chemical compounds in a process called virtual screening. Virtual screening aims to identify novel compounds that are likely to bind to the target or exhibit the desired biological activity based on their fit to the pharmacophore model. This can significantly reduce the number of compounds that need to be experimentally synthesized and tested.

Pharmacophore modeling and virtual screening would be valuable tools in the study of this compound to identify potential new lead compounds with similar activity or to understand the key features of this compound responsible for its effects.

Machine Learning and Artificial Intelligence Applications in SAR

Machine learning (ML) and artificial intelligence (AI) techniques are increasingly being integrated into SAR and QSAR studies to build more robust and predictive models. ML algorithms can learn complex relationships between molecular descriptors (numerical representations of chemical structures) and biological activities from large datasets. bidd.group

Various ML algorithms are applied in QSAR modeling, including:

Support Vector Machines (SVM)

Random Forests (RF)

Neural Networks, including Deep Neural Networks (DNN)

Gradient Boosting Machines (GBM)

These algorithms can handle high-dimensional data and capture non-linear relationships, potentially leading to more accurate predictions of biological activity for new or untested compounds. ML-driven QSAR models can be used for tasks such as predicting compound activity, toxicity, and bioavailability. The development of ML-QSAR models typically involves selecting appropriate molecular descriptors, training the ML model on a dataset of compounds with known structures and activities, and validating the model's predictive performance using various statistical metrics.

For this compound, ML could be used to build QSAR models based on a dataset of its analogs and their experimentally determined activities, enabling the prediction of activity for newly designed analogs before synthesis.

Predictive Modeling of Mechanistic Biological Activities

Predictive modeling of mechanistic biological activities goes beyond simply predicting whether a compound is active or inactive. It aims to model and predict the underlying biological mechanisms by which a compound exerts its effects. This can involve modeling interactions with specific targets, predicting the modulation of signaling pathways, or simulating cellular responses.

While challenging, integrating mechanistic insights into predictive models can lead to a deeper understanding of the SAR and facilitate the design of compounds with desired mechanistic profiles. This can involve using descriptors that capture electronic, steric, and other properties relevant to specific molecular interactions or pathways. Computational techniques like molecular dynamics simulations can provide insights into the dynamic interactions between a ligand and its target, contributing to a more mechanistic understanding of SAR. uni.lu

Predictive modeling of mechanistic biological activities for this compound would involve leveraging available biological data and computational tools to build models that not only predict activity but also shed light on the specific molecular events or pathways influenced by the compound and its analogs.

Analytical Methodologies for Research and Quantification of Caesalpinin F

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) for Quantitative and Qualitative Analysis

HPLC and its higher-resolution counterpart, UHPLC, are foundational techniques for the analysis of caesalpinin F. These methods utilize a liquid mobile phase to carry the sample through a stationary phase, separating components based on their differential interactions with the stationary phase. phenomenex.com The separated components are then detected, commonly by UV-Visible spectrophotometry, fluorescence, or mass spectrometry. phenomenex.com

HPLC provides accurate separation and analysis of complex mixtures. phenomenex.com UHPLC offers enhanced speed, resolution, and sensitivity compared to traditional HPLC, employing higher pressures and smaller stationary phase particles. phenomenex.com This makes UHPLC particularly suitable for complex samples or high-throughput analysis. phenomenex.com While specific detailed parameters for this compound analysis by HPLC or UHPLC were not extensively detailed in the search results, these techniques are widely applied for the analysis of various phytochemicals, including diterpenoids and flavonoids, in plant extracts. nih.govijpsonline.comresearchgate.netjyoungpharm.orgbelspo.benih.govmdpi.comnih.gov For instance, HPLC fingerprinting has been used to analyze various compounds in Caesalpinia crista leaf extracts. ijpsonline.com UHPLC coupled with ultraviolet/photodiode array (UHPLC-UV/PDA) has been employed for separating and quantifying flavonoids in complex mixtures, highlighting the applicability of UHPLC for analyzing related plant compounds. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

GC-MS and LC-MS/MS are powerful hyphenated techniques offering high sensitivity and selectivity, making them valuable for trace analysis of compounds like this compound. GC-MS is typically used for volatile and semi-volatile compounds after appropriate sample preparation, often involving extraction and sometimes derivatization. thermofisher.com LC-MS and LC-MS/MS combine the separation power of liquid chromatography with the identification and quantification capabilities of mass spectrometry. wikipedia.orgmeasurlabs.com LC-MS/MS, or tandem MS, is particularly useful for analyzing complex samples where components might co-elute, providing more specific identification and quantification through fragmentation patterns. wikipedia.org

GC-MS analysis has been applied to study the phytochemical constituents of Caesalpinia bonducella seed kernel extracts. researchgate.netijbpas.com While this compound itself might require specific conditions due to its structure and potential thermal lability, GC-MS is a common tool for identifying various compounds in plant extracts. ijbpas.comresearchgate.net LC-MS and LC-MS/MS are widely used for the analysis of natural products and the profiling of secondary metabolites in plants, including diterpenoids. wikipedia.org LC-MS/MS has also been applied in the analysis of complex biological samples and for identifying peptide biomarkers, demonstrating its sensitivity and utility in complex matrices. wikipedia.orgnih.gov Although direct examples of this compound trace analysis by these specific methods were not prominently found, their general application in analyzing similar compounds in complex matrices suggests their potential for this compound.

Spectrophotometric and Spectrofluorimetric Methods for Quantification in Research Samples

Spectrophotometry and spectrofluorimetry are optical methods that can be used for the quantification of compounds that absorb or emit light at specific wavelengths. Spectrophotometry measures the amount of light absorbed by a substance in solution, relating absorbance to concentration. alliedacademies.orglibretexts.org Spectrofluorimetry measures the fluorescence emitted by a substance after excitation at a specific wavelength, which can also be related to concentration.

These methods are often used for the quantitative analysis of various compounds, including phytochemicals. For example, spectrophotometric methods, such as the aluminum chloride colorimetric assay, are used to determine the total flavonoid content in plant extracts by measuring absorbance at a specific wavelength. researchgate.net While spectrophotometry is broadly applicable for compounds with chromophores, its specificity for a single compound like this compound within a complex mixture might be limited without prior separation. Spectrofluorimetry requires the compound to be fluorescent, or to be derivatized to become fluorescent. The applicability of these methods specifically for this compound would depend on its inherent optical properties or the feasibility of developing a suitable derivatization method.

Development of Robust Methodologies for Complex Biological Matrices in Preclinical Research (e.g., plant extracts, cell lysates)

Analyzing this compound in complex biological matrices such as plant extracts and cell lysates presents significant challenges due to the presence of numerous other compounds that can interfere with the analysis. nih.govmdpi.com Developing robust methodologies involves effective sample preparation techniques to isolate or enrich the analyte of interest and using highly selective and sensitive analytical methods.

For plant extracts, common preparation methods include extraction using various solvents based on the polarity of the target compounds, followed by steps like filtration or concentration. nih.govglobalresearchonline.net Chromatographic techniques like column chromatography, flash chromatography, and solid-phase extraction (SPE) are often employed to further purify the extract before analysis by techniques like HPLC or GC-MS. nih.gov

Analysis in cell lysates requires methods to break open cells and release intracellular components, followed by procedures to clean up the sample and make the analyte accessible for detection. nih.gov Methods for cell lysis include chemical, mechanical, electrical, thermal, and laser methods. nih.gov After lysis, techniques like centrifugation, filtration, and various forms of chromatography are used to prepare the sample for analysis. researchgate.netplos.org

The development of robust methods for complex matrices often involves method validation to ensure accuracy, precision, linearity, and recovery in the presence of matrix components. researchgate.net Techniques like UHPLC-MS/MS coupled with appropriate sample preparation methods, such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), are increasingly used for analyzing target compounds in complex matrices like herbal samples, demonstrating the importance of combining effective sample preparation with sensitive detection. nih.govmdpi.com While specific validated methods for this compound in cell lysates were not found, the principles and techniques used for analyzing other compounds, such as proteins or metabolites, in these matrices would be applicable. nih.govplos.orgbiorxiv.orgresearchgate.net

Preclinical Pharmacokinetic and Pharmacodynamic Mechanistic Research on Caesalpinin F

In vitro and in vivo (Animal Model) Absorption, Distribution, Metabolism, and Excretion (ADME) Mechanistic Studies

No experimental data from in vitro assays (such as cell-based models) or in vivo animal studies detailing the absorption, distribution, metabolism, and excretion of caesalpinin F have been found in the public domain. Comprehensive ADME profiling is a critical step in preclinical development to understand the disposition of a compound within a biological system.

Data on In Vitro and In Vivo ADME Studies of this compound

| Parameter | In Vitro Data | In Vivo (Animal Model) Data |

|---|---|---|

| Absorption | Data not available | Data not available |

| Distribution | Data not available | Data not available |

| Metabolism | Data not available | Data not available |

| Excretion | Data not available | Data not available |

Elucidation of Biotransformation Pathways and Metabolite Identification in Model Systems

There is no available research that elucidates the biotransformation pathways of this compound. Studies using model systems such as liver microsomes, hepatocytes, or other metabolic systems to identify the metabolites of this compound have not been published. Understanding the metabolic fate of a compound is essential for identifying active or potentially toxic metabolites.

Mechanistic Insights into Compound Permeability and Transport Across Biological Barriers in Research Models

Specific studies investigating the mechanisms by which this compound permeates and is transported across biological barriers, such as the intestinal epithelium or the blood-brain barrier, are not present in the available literature. Standard assays, for instance, using Caco-2 cell monolayers to predict intestinal absorption, have not been reported for this compound.

Data on Permeability and Transport of this compound

| Barrier/Model | Permeability Data | Transport Mechanism Insights |

|---|---|---|

| Intestinal (e.g., Caco-2) | Data not available | Data not available |

| Blood-Brain Barrier | Data not available | Data not available |

Pharmacodynamic Marker Identification and Validation in Preclinical Research Models

While extracts of Caesalpinia crista have been investigated for various pharmacological activities, there is no research that identifies and validates specific pharmacodynamic markers for this compound in preclinical models. Such markers are crucial for quantifying the biological effect of a compound and establishing a dose-response relationship.

Computational and Theoretical Studies on Caesalpinin F

Molecular Docking Simulations for Ligand-Target Interactions and Binding Mode Analysis